N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Description
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Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-N,2-N-bis(2-methoxyethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H19N3O2/c1-15-7-5-14(6-8-16-2)11-4-3-10(12)9-13-11/h3-4,9H,5-8,12H2,1-2H3 |
InChI Key |
JKFXJFVFRGSAHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine, a novel substituted pyridine derivative. While direct experimental data for this specific molecule is not prevalent in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust theoretical and practical framework. We will delve into logical synthetic strategies, including classical N-alkylation and modern catalytic methods, predict key physicochemical properties relevant to drug development, and outline a comprehensive analytical workflow for its characterization. Furthermore, we will explore the potential biological significance of this compound by examining the well-documented activities of the pyridine scaffold.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active molecules.[1] Their ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, makes them privileged scaffolds in drug design.[1] The pyridine ring is a key component in a wide array of FDA-approved drugs, demonstrating its versatility and importance in treating a multitude of diseases.[2] Modifications to the pyridine ring, particularly the introduction of amino and substituted amino groups, can significantly modulate the pharmacological properties of these compounds.[2][3] This guide focuses on the specific, and likely novel, derivative, this compound, providing a foundational understanding for researchers interested in its synthesis and potential applications.
Chemical Structure and Nomenclature
The compound in focus is This compound . Based on IUPAC nomenclature, the structure can be deconstructed as follows:
-
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.
-
-2,5-diamine: Two amino (-NH₂) groups are attached to the pyridine ring at positions 2 and 5.
-
N2,N2-bis(2-methoxyethyl)-: The nitrogen atom of the amino group at position 2 (N2) is disubstituted with two 2-methoxyethyl groups (-CH₂CH₂OCH₃). The amino group at position 5 remains a primary amine.
The resulting chemical structure is presented in Figure 1.
Caption: Chemical structure of this compound.
Proposed Synthesis Strategies
The synthesis of this compound is not explicitly described in the current literature. However, two primary retrosynthetic approaches can be envisioned, leveraging established methodologies for the modification of aminopyridines. The choice of strategy will depend on the desired regioselectivity and the availability of starting materials.
Strategy 1: Direct N-Alkylation of 2,5-Diaminopyridine
This approach involves the direct alkylation of the commercially available 2,5-diaminopyridine with a suitable 2-methoxyethylating agent.
Caption: Synthetic workflow for direct N-alkylation.
Causality Behind Experimental Choices:
-
Regioselectivity: A key challenge in this approach is achieving selective dialkylation at the N2 position while leaving the N5 amino group untouched. The nucleophilicity of the two amino groups is different. The 2-amino group is generally considered to be more nucleophilic than the 5-amino group in diaminopyridines due to electronic effects of the ring nitrogen. This inherent difference can be exploited to favor alkylation at the N2 position. However, over-alkylation and alkylation at the N5 position are potential side reactions.
-
Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base such as potassium carbonate or sodium hydride is typically used to deprotonate the amino group, enhancing its nucleophilicity.[4] Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are suitable for this type of reaction.[4] The reaction temperature can be adjusted to control the rate and selectivity of the alkylation.
Self-Validating System (Protocol):
-
To a solution of 2,5-diaminopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-methoxyethyl bromide (2.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound and characterize the structure of any side products.
Strategy 2: Buchwald-Hartwig Amination
A more modern and often more selective approach is the palladium-catalyzed Buchwald-Hartwig amination.[5] This method allows for the formation of C-N bonds between an aryl halide and an amine.
Caption: Synthetic workflow for Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Selectivity: The Buchwald-Hartwig amination offers excellent regioselectivity. By starting with a 2-halo-5-aminopyridine, the C-N bond formation is directed specifically to the 2-position. This avoids the potential for isomeric mixtures that can occur with direct alkylation.
-
Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction.[6] Ligands such as BINAP or XPhos are commonly used to facilitate the catalytic cycle.[5][6] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and regenerate the active catalyst.[3]
-
Starting Materials: This route requires a 2-halo-5-aminopyridine as a starting material, which may need to be synthesized if not commercially available. The other reactant, bis(2-methoxyethyl)amine, is commercially available.[6]
Self-Validating System (Protocol):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-5-aminopyridine (1.0 eq), bis(2-methoxyethyl)amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture and then heat to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purify the product by column chromatography.
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is essential for anticipating its behavior in biological systems and for designing appropriate analytical methods. These predictions are based on the compound's structure and data from similar molecules.
| Property | Predicted Value | Rationale and Significance in Drug Development |
| Molecular Weight | ~255.33 g/mol | Influences diffusion, bioavailability, and overall ADME properties. This value falls within the range typical for small molecule drugs. |
| LogP (Lipophilicity) | 1.5 - 2.5 | Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4][7] A value in this range suggests good membrane permeability. |
| pKa (Basicity) | Pyridine N: ~4-55-NH₂: ~3-4N2 (tertiary amine): ~6-7 | The basicity of the different nitrogen atoms will affect the compound's solubility, ionization state at physiological pH, and potential for salt formation.[8] The tertiary amine at the N2 position is expected to be the most basic. |
| Polar Surface Area (PSA) | ~60-70 Ų | PSA is a good indicator of a molecule's ability to permeate cell membranes. A value in this range is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the 5-NH₂) | The primary amine at the 5-position can act as a hydrogen bond donor, influencing interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 (Pyridine N, N2, two O) | The multiple hydrogen bond acceptors can enhance solubility and interactions with biological macromolecules. |
Comprehensive Analytical Characterization
A thorough analytical characterization is necessary to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Analytical workflow for characterization.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons on the pyridine ring, distinct methylene protons of the methoxyethyl chains, and methyl protons of the methoxy groups. The NH₂ protons of the 5-amino group will also be visible.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
¹⁵N NMR: Can be used to confirm the chemical environment of the three distinct nitrogen atoms.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, especially the attachment of the bis(2-methoxyethyl)amino group to the C2 position of the pyridine ring.[2]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide further structural confirmation.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the synthesized compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid would be a suitable starting point.[9][10]
-
-
Other Spectroscopic Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as N-H stretching for the primary amine, C-N stretching, C-O-C stretching of the ether linkages, and aromatic C-H and C=C/C=N stretching of the pyridine ring.
-
UV-Visible Spectroscopy: To determine the absorption maxima, which is characteristic of the chromophoric pyridine system.
-
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the calculated values for the proposed molecular formula.
Potential Applications in Drug Development and Research
While no biological activity has been reported for this compound, the pyridine scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][2]
Potential Areas of Investigation:
-
Anticancer Activity: Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][3] The specific substitution pattern of the target molecule could lead to novel interactions with anticancer targets.
-
Antiviral and Antibacterial Agents: The pyridine nucleus is present in several antimicrobial drugs.[1] The introduction of the diamine and methoxyethyl functionalities could modulate this activity.
-
Enzyme Inhibition: The nitrogen atoms in the pyridine ring and the amino groups can act as ligands for metal ions in enzyme active sites, suggesting potential as enzyme inhibitors.[1]
-
Central Nervous System (CNS) Activity: The predicted lipophilicity and polar surface area suggest that the compound may have the potential to cross the blood-brain barrier, making it a candidate for investigation in CNS disorders.
-
Coordination Chemistry: The multiple nitrogen and oxygen donor atoms make this molecule an interesting ligand for the synthesis of metal complexes with potential catalytic or therapeutic applications.[11]
Conclusion
This compound represents a novel chemical entity with potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic routes, based on well-established N-alkylation and Buchwald-Hartwig amination methodologies, offer practical pathways for its preparation. The predicted physicochemical properties suggest drug-like characteristics, warranting further investigation into its biological activities. The detailed analytical workflow provides a robust system for the confirmation of its structure and purity. It is our hope that this guide will serve as a valuable resource for researchers and scientists embarking on the exploration of this and other novel substituted pyridine derivatives.
References
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (2020). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine: Synthesis, Properties, and Potential Applications
Introduction
N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine represents a novel, yet uncharacterized, chemical entity. Its structure, combining the biologically significant 2,5-diaminopyridine scaffold with the unique N,N-bis(2-methoxyethyl)amino substituent, suggests a range of intriguing physicochemical properties and potential applications. This guide provides a comprehensive technical overview of this molecule, addressing its predicted properties, a plausible synthetic route, and its potential roles in drug discovery and materials science. The insights presented herein are derived from established chemical principles and data from closely related analogues, offering a robust framework for researchers and developers interested in this promising compound.
Physicochemical Data
While direct experimental data for this compound is not currently available in public databases, its fundamental properties can be calculated based on its chemical structure (C11H19N3O2).
| Property | Predicted Value |
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| CAS Registry Number | Not Assigned |
| Appearance | Likely a crystalline solid |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2-amino-5-nitropyridine. The proposed synthetic pathway is outlined below.
Experimental Protocol
Step 1: N-alkylation of 2-amino-5-nitropyridine
-
To a solution of 2-amino-5-nitropyridine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C.
-
After stirring for 30 minutes, add 2-bromoethyl methyl ether (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-bis(2-methoxyethyl)-5-nitropyridin-2-amine.
Rationale: The use of a strong, non-nucleophilic base ensures the deprotonation of the amino group, facilitating the subsequent Williamson ether synthesis-like N-alkylation with 2-bromoethyl methyl ether.
Step 2: Reduction of the Nitro Group
-
Dissolve the N,N-bis(2-methoxyethyl)-5-nitropyridin-2-amine (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the target compound, this compound.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with high yields and minimal side products.[1]
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Research and Development
The unique structural features of this compound suggest its potential utility in both drug discovery and materials science.
Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Derivatives of diaminopyridines have been investigated for a wide range of therapeutic applications, including as antibacterial and anti-inflammatory agents.[3] The introduction of the N,N-bis(2-methoxyethyl)amino group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The ether functionalities may improve solubility and cell permeability, while also providing additional hydrogen bond acceptors for target engagement.
One potential application is in the development of kinase inhibitors. Many kinase inhibitors feature a substituted aminopyridine core that interacts with the hinge region of the kinase domain. The this compound could serve as a novel scaffold for the design of inhibitors targeting specific kinases involved in cancer or inflammatory diseases.
Caption: Interaction model of the scaffold with a kinase active site.
Materials Science
The N,N-bis(2-methoxyethyl)amino moiety is known for its chelating properties, capable of coordinating with metal ions. This characteristic is exemplified by the well-known fluorinating agent, Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), where the methoxyethyl groups enhance stability through intramolecular coordination.[4][5] This suggests that this compound could function as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in catalysis, gas storage, or as sensing materials.
Conclusion
While this compound remains a largely unexplored molecule, a thorough analysis of its constituent chemical motifs allows for a scientifically grounded projection of its properties and potential. The proposed synthetic route is robust and relies on well-established chemical transformations. The combination of the pharmaceutically relevant diaminopyridine core with the versatile N,N-bis(2-methoxyethyl)amino substituent makes this compound a compelling target for further investigation in both medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.
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PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
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ResearchGate. (2025, August 6). Syntheses and properties of polyimides derived from diamines containing 2,5‐disubstituted pyridine group. Retrieved from [Link]
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An In-depth Technical Guide on the Reaction Mechanism of Pyridine-Based Primary Intermediates in Color Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the synthesis of a vast array of colorants.[1][2] Their unique electronic properties, stemming from the nitrogen heteroatom within the aromatic ring, facilitate the formation of vibrant and stable dyes with applications ranging from textiles to advanced materials and biomedical imaging.[3][4][5] This technical guide provides a comprehensive exploration of the reaction mechanisms underpinning the formation of color from pyridine-based primary intermediates. We will delve into the key synthetic pathways, the nature of the reactive intermediates, and the analytical techniques employed to elucidate these complex transformations. By understanding the causality behind experimental choices and the self-validating nature of the described protocols, researchers can gain deeper insights into the design and synthesis of novel pyridine-based functional dyes.
Introduction: The Significance of Pyridine in Color Chemistry
The pyridine ring is a privileged scaffold in the development of chromophores.[6] Its electron-deficient nature, a consequence of the electronegative nitrogen atom, influences its reactivity and the photophysical properties of the resulting dyes.[1][7] Pyridine-containing dyes are known for their:
-
Color Deepening Effect: The pyridine ring intrinsically contributes to a bathochromic shift, resulting in deeper colors.[3][4]
-
Enhanced Fastness: Dyes incorporating a pyridine moiety often exhibit excellent light, washing, and sublimation fastness, making them suitable for demanding applications.[3][4]
-
Tunable Properties: The reactivity of the pyridine ring allows for the introduction of various substituents, enabling fine-tuning of color, solubility, and other properties.
This guide will focus on the core reaction mechanisms that transform simple pyridine precursors into colored compounds, with a particular emphasis on the transient species that govern these transformations.
Fundamental Reaction Mechanisms Involving Pyridine Intermediates
The formation of color from pyridine derivatives hinges on the generation of reactive intermediates that can undergo subsequent reactions to form extended conjugated systems. These systems are responsible for the absorption of light in the visible region of the electromagnetic spectrum.[8] Key reaction mechanisms include the Hantzsch Pyridine Synthesis, Zincke Reaction, and reactions involving Pyridinium Ylides.
The Hantzsch Pyridine Synthesis: Building the Chromophoric Core
The Hantzsch synthesis is a classic multi-component reaction that constructs the pyridine ring itself, often leading to dihydropyridine intermediates which are then oxidized to the aromatic pyridine.[9][10][11][12] This method is exceptionally versatile for creating substituted pyridines that can serve as precursors for dyes.
Mechanism Overview: The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[9][10][13]
Key Intermediates:
-
Enamine: Formed from the reaction of the β-ketoester and ammonia.[10]
-
α,β-Unsaturated Carbonyl Compound: Generated via a Knoevenagel condensation between the aldehyde and a β-ketoester.[10]
-
1,4-Dihydropyridine: The initial cyclized product, which is subsequently oxidized to the final pyridine derivative.[9][10]
Causality in Experimental Design: The choice of reactants directly influences the substitution pattern of the resulting pyridine and, consequently, its potential as a dye precursor. The oxidation step is crucial for aromatization, which is the driving force for color development in many subsequent reactions.[9]
Experimental Protocol: Synthesis of a Hantzsch 1,4-Dihydropyridine
-
Reactant Preparation: In a round-bottom flask, combine one equivalent of a chosen aldehyde (e.g., benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and one equivalent of a nitrogen source (e.g., ammonium acetate).[10]
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or water.[9][10] For improved yields and reaction times, a catalyst like p-toluenesulfonic acid (PTSA) can be employed, and the reaction can be accelerated using microwave irradiation or ultrasonic irradiation.[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the 1,4-dihydropyridine product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.
-
Oxidation (Optional but often necessary for dye synthesis): The isolated dihydropyridine can be oxidized to the corresponding pyridine using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate.[9]
Visualization of the Hantzsch Pyridine Synthesis:
Caption: Hantzsch Pyridine Synthesis Workflow.
The Zincke Reaction: Activating the Pyridine Ring for Color Formation
The Zincke reaction is a powerful method for transforming a pyridine into a pyridinium salt, which can then react with primary or secondary amines to generate new colored compounds.[14] This reaction proceeds through highly reactive, ring-opened intermediates.
Mechanism Overview: A pyridine reacts with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt.[14] This activated salt then undergoes nucleophilic attack by an amine, leading to the opening of the pyridine ring to form a "König salt".[14] Subsequent cyclization and elimination steps yield a new pyridinium salt.[14][15]
Key Intermediates:
-
N-(2,4-dinitrophenyl)pyridinium salt: The activated pyridine species.
-
König Salt (Zincke Imine): A ring-opened intermediate that is often colored.[14][15] With secondary amines, the reaction can lead to the formation of Zincke aldehydes.[14][16]
Causality in Experimental Design: The choice of the amine nucleophile is critical as it determines the final substituent on the newly formed pyridinium ring. The reaction conditions, particularly temperature, can influence the stability of the Zincke imine intermediate and the overall yield of the desired product. Recent advancements have focused on milder conditions and broader substrate scope, including the halogenation of pyridines via Zincke imine intermediates.[17]
Experimental Protocol: Zincke Reaction for Pyridinium Salt Synthesis
-
Activation of Pyridine: React the starting pyridine with 2,4-dinitrochlorobenzene in a suitable solvent to form the N-(2,4-dinitrophenyl)pyridinium salt. This salt is often isolated and purified by recrystallization.[14]
-
Ring Opening: Treat the purified pyridinium salt with a primary amine. The reaction mixture will typically develop a deep color, indicating the formation of the König salt intermediate.
-
Cyclization and Product Formation: Upon heating, the intermediate cyclizes and eliminates 2,4-dinitroaniline to form the new pyridinium salt.[14]
-
Isolation: The final pyridinium salt can be isolated and purified by standard techniques such as precipitation or chromatography.
Visualization of the Zincke Reaction Pathway:
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2000034394A2 - Pyridine dyes and quinoline dyes used as markers for biomolecules, polymers, medicaments, and particles - Google Patents [patents.google.com]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. Zincke reaction - Wikipedia [en.wikipedia.org]
- 15. Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society [acs.digitellinc.com]
- 16. Zincke aldehyde - Wikipedia [en.wikipedia.org]
- 17. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine from precursors
Executive Summary & Retrosynthetic Logic
Target Molecule: N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine Primary Application: Oxidative coupling agent (hair dye formulations), pharmaceutical intermediate.[1] CAS Registry (Analogous): 141878-62-0 (Free base forms are often proprietary; salts are common).[1]
This protocol details the robust, two-step synthesis of this compound starting from commercially available 2-chloro-5-nitropyridine .[1]
Retrosynthetic Analysis: The target molecule features an electron-rich pyridine ring substituted with a primary amine at C5 and a tertiary dialkylamine at C2.[1]
-
Disconnection 1 (Reduction): The C5 primary amine is best derived from a nitro group (-NO2) to avoid oxidation issues during the earlier alkylation steps.
-
Disconnection 2 (SNAr): The C2 tertiary amine is installed via Nucleophilic Aromatic Substitution (SNAr).[2] The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing nitro group at C5.[1]
Strategic Advantage: This route avoids the use of transition metal catalysts (Buchwald-Hartwig) for the C-N bond formation, relying instead on classical, scalable SNAr chemistry, followed by a clean catalytic hydrogenation.
Reaction Scheme & Workflow Visualization
The following diagram illustrates the chemical pathway and critical process controls.
Caption: Two-step synthesis pathway from chloronitropyridine to the final diamine, highlighting the SNAr coupling and subsequent nitro reduction.
Step 1: Nucleophilic Aromatic Substitution (SNAr)[1][2]
Objective: Synthesis of 2-[bis(2-methoxyethyl)amino]-5-nitropyridine. Principle: The chloride at the 2-position is displaced by the secondary amine. The 5-nitro group provides essential electronic activation, stabilizing the Meisenheimer complex intermediate.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Qty (Example) | Role |
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 15.85 g (100 mmol) | Substrate |
| Bis(2-methoxyethyl)amine | 133.19 | 1.2 | 16.0 g (120 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 20.7 g (150 mmol) | Acid Scavenger |
| Acetonitrile (ACN) | - | - | 150 mL | Solvent |
Experimental Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[6][7]
-
Dissolution: Add 2-chloro-5-nitropyridine (15.85 g) and anhydrous Acetonitrile (150 mL). Stir until fully dissolved.
-
Base Addition: Add solid K₂CO₃ (20.7 g). The suspension may turn slightly yellow.[5]
-
Amine Addition: Add bis(2-methoxyethyl)amine (16.0 g) via syringe or dropping funnel over 5 minutes.
-
Expert Insight: Although the reaction is not violently exothermic, a controlled addition prevents localized concentration hotspots that could lead to side reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.
-
QC Checkpoint: Monitor by TLC (System: 30% Ethyl Acetate in Hexane). Starting material (Rf ~0.6) should disappear; product (Rf ~0.4, yellow/orange spot) will appear.
-
-
Workup:
-
Purification (Optional but Recommended):
-
Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) to remove excess amine.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Yield Expectation: 90–95% (approx. 25–27 g). The nitro intermediate is typically stable and solidifies upon standing or trituration with cold hexanes.
-
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary amine. Safety Warning: Pyridinediamines are prone to oxidation (turning black/purple) upon exposure to air. Perform this step rapidly and consider isolating as a salt.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Qty (Example) | Role |
| Nitro Intermediate | 255.27 | 1.0 | 25.5 g (100 mmol) | Substrate |
| Pd/C (10% wt) | - | 5-10 wt% | 1.3–2.5 g | Catalyst |
| Methanol (MeOH) | - | - | 250 mL | Solvent |
| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon / 1 atm | Reductant |
Experimental Protocol
-
Setup: Use a hydrogenation flask or autoclave.
-
Safety: Purge the vessel with Nitrogen (N₂) before adding the catalyst to prevent ignition of methanol vapors.
-
-
Loading: Add the Nitro intermediate (25.5 g) dissolved in Methanol (250 mL). Carefully add the Pd/C catalyst (wet support preferred for safety).
-
Hydrogenation:
-
Purge the system: Vacuum -> N₂ (x3), then Vacuum -> H₂ (x3).[1]
-
Stir vigorously under H₂ atmosphere (balloon pressure or 1–3 bar) at Room Temperature.
-
Observation: The yellow color of the nitro compound will fade to colorless or pale pink as the reaction proceeds (typically 2–4 hours).
-
-
Filtration:
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.
-
Critical: Do not let the catalyst cake dry out completely (pyrophoric hazard). Keep it wet with water/methanol before disposal.
-
-
Isolation (Free Base):
Stabilization (Salt Formation - Highly Recommended)
To ensure long-term stability for storage or formulation:
-
Dissolve the crude oil in minimal absolute Ethanol or Diethyl Ether.
-
Add 4M HCl in Dioxane (2.2 equiv) dropwise at 0°C.
-
The dihydrochloride salt will precipitate.[6] Filter, wash with ether, and dry under vacuum.
-
Result: A white to off-white crystalline solid, stable at room temperature.
-
Analytical Validation
1. Proton NMR (DMSO-d6, 400 MHz) - Free Base:
-
δ 7.60 (d, 1H, H-6): Doublet, characteristic of the proton ortho to the ring nitrogen (C6).
-
δ 6.95 (dd, 1H, H-4): Doublet of doublets, coupling with H-3 and H-6.
-
δ 6.45 (d, 1H, H-3): Doublet, shielded by the adjacent amino group.
-
δ 4.60 (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O (position 5).
-
δ 3.60 (t, 4H, N-CH₂-): Triplet, methylene protons attached to N2.
-
δ 3.45 (t, 4H, -CH₂-O): Triplet, methylene protons adjacent to oxygen.
-
δ 3.25 (s, 6H, -OCH₃): Singlet, methoxy methyl groups.
2. Mass Spectrometry (ESI+):
-
[M+H]+ Calc: 226.15
-
[M+H]+ Found: 226.2[1]
References
-
Synthesis of 2-chloro-5-nitropyridine (Precursor)
-
General SNAr Methodology for Pyridines
-
Reduction of Nitro-Pyridines
-
Source: ChemicalBook. "2-Amino-5-nitropyridine Synthesis and Reduction Protocols."[1]
-
-
Bis(2-methoxyethyl)
-
Source: Sigma-Aldrich.[1] "Bis(2-methoxyethyl)amine Product Information."
-
Sources
- 1. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative Coupling Procedures Involving Pyridine-2,5-diamine Derivatives
Introduction: The Strategic Value of Pyridine-2,5-diamine
Pyridine-2,5-diamine is a highly valuable and versatile building block for researchers in drug discovery, materials science, and synthetic chemistry. As a pyridine derivative, it is a key component in numerous FDA-approved drugs and agrochemicals.[1][2] Its structure is unique, featuring two distinct nucleophilic amino groups at the C2 and C5 positions of an electron-deficient pyridine ring. This arrangement offers a rich chemical landscape for creating complex heterocyclic scaffolds, functional polymers, and potent bioactive molecules.[3][4]
Oxidative coupling reactions represent a powerful and atom-economical strategy for molecular construction, enabling the formation of C-N, N-N, and C-C bonds directly from C-H or N-H precursors, often with the aid of a metal catalyst and an oxidant.[5][6] When applied to pyridine-2,5-diamine derivatives, these methods unlock pathways to novel chemical entities that are otherwise difficult to access.
This comprehensive guide provides detailed protocols and field-proven insights into the application of oxidative coupling procedures involving pyridine-2,5-diamine. We will move beyond simple procedural lists to explain the underlying mechanistic principles and the critical parameters that govern reaction outcomes, empowering researchers to adapt and innovate in their own laboratories.
Mechanistic Principles: Controlling Reactivity and Selectivity
The core challenge and opportunity in using pyridine-2,5-diamine lies in controlling the regioselectivity of the coupling reaction. The two amino groups exhibit different reactivity profiles due to their electronic and steric environments:
-
The 2-Amino Group: Positioned ortho to the ring nitrogen, this group's reactivity is influenced by potential chelation with metal catalysts and by electronic effects from the heteroatom.[7] This proximity can be exploited for directed C-H functionalization of adjacent positions.
-
The 5-Amino Group: This group behaves more like a traditional aniline, making it susceptible to standard coupling reactions.
Successful oxidative coupling hinges on the interplay between the substrate, a catalyst (often palladium, copper, or rhodium), and a stoichiometric oxidant (e.g., O₂, peroxides, or metal salts), which regenerates the active catalytic species.[7][8]
Protocol 1: Oxidative Polymerization for Functional Materials
The presence of two amine functionalities makes pyridine-2,5-diamine an ideal monomer for synthesizing novel conductive polymers and polyimides. Oxidative polymerization can proceed via N-N or C-N coupling to form extended conjugated systems. The following protocol is adapted from established methods for the closely related 2,6-diaminopyridine isomer.[9]
1.1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)
This method offers a green and highly specific alternative to chemical oxidation for creating polymers with well-defined structures.[9]
Materials:
-
Pyridine-2,5-diamine derivative (1.0 eq)
-
Horseradish Peroxidase (HRP, ~150 units/mg)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.0)
-
Methanol
-
Deionized water
Protocol:
-
Monomer Solution: Dissolve the pyridine-2,5-diamine derivative (e.g., 100 mg) in 20 mL of phosphate buffer (pH 7.0). If solubility is an issue, a minimal amount of a co-solvent like DMF can be added.
-
Enzyme Addition: To the stirring monomer solution, add HRP (e.g., 5 mg).
-
Initiation: Slowly add H₂O₂ (1.2 eq) dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Rationale: Slow addition of the oxidant (H₂O₂) is crucial to control the polymerization rate and prevent enzyme deactivation, leading to higher molecular weight polymers.[9]
-
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. A precipitate will form as the polymer grows and becomes insoluble.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer thoroughly with deionized water to remove the buffer salts and any unreacted monomer, followed by a wash with methanol to remove oligomers.
-
Drying: Dry the polymer product under vacuum at 60 °C to a constant weight.
1.2: Chemical Oxidative Polymerization
A more traditional approach using a chemical oxidant, which can be advantageous for large-scale synthesis.
Materials:
-
Pyridine-2,5-diamine derivative (1.0 eq)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Aqueous sodium hydroxide (NaOH) solution (2 M)
-
Methanol
-
Deionized water
Protocol:
-
Monomer Solution: Dissolve the pyridine-2,5-diamine derivative (e.g., 100 mg) in 20 mL of a 1:1 mixture of methanol and 2 M NaOH solution.
-
Initiation: Add H₂O₂ (3.0 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: Stir the mixture for 48 hours at room temperature.
-
Isolation & Washing: Collect the resulting precipitate by filtration, wash extensively with deionized water until the filtrate is neutral, and then wash with methanol.
-
Drying: Dry the polymer product under vacuum at 60 °C.
Scientist's Note on Adaptation:
-
Structure: Unlike the symmetric 2,6-isomer, the 2,5-isomer will produce a polymer with a more irregular, non-linear structure, which can impact its conductive and morphological properties. The resulting polymer is expected to have a combination of azo (-N=N-) linkages and phenazine-like C-N-C linkages.
-
Characterization: Use FT-IR to monitor the disappearance of N-H stretching bands and the appearance of C=N and N=N bands. GPC analysis will be essential to determine the molecular weight distribution.[9]
Protocol 2: Synthesis of Bis-Azo Compounds via Diazotization Coupling
Azo dyes are a cornerstone of the chemical industry. Pyridine-2,5-diamine can be di-diazotized and coupled to two equivalents of a coupling partner to form novel bis-azo compounds, which are of interest as dyes, pH indicators, or potential molecular switches. This protocol is adapted from procedures for other aminopyridines.
Materials:
-
Pyridine-2,5-diamine (1.0 eq)
-
Sodium nitrite (NaNO₂) (2.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Coupling partner (e.g., 1-Naphthol, Phenol, N,N-dimethylaniline) (2.1 eq)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
Protocol:
-
Diazotization: a. In a 100 mL beaker, dissolve pyridine-2,5-diamine (5 mmol) in 10 mL of 1:1 concentrated HCl/water solution. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. b. In a separate flask, dissolve sodium nitrite (11.5 mmol) in 5 mL of cold water. c. Add the NaNO₂ solution dropwise to the stirred diamine solution, ensuring the temperature remains below 5 °C.
-
Rationale: Maintaining a low temperature is critical to prevent the highly unstable diazonium salt from decomposing. d. Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Coupling Reaction: a. In a separate 250 mL beaker, dissolve the coupling partner (e.g., 1-Naphthol, 10.5 mmol) in 20 mL of 2.5 M NaOH solution and cool to 5 °C. b. Slowly add the cold diazonium salt solution to the cold coupling partner solution with continuous stirring. A brightly colored precipitate should form immediately.
-
Rationale: The coupling reaction is an electrophilic aromatic substitution. A basic medium is required to deprotonate the phenolic coupling partner, generating the highly nucleophilic phenoxide ion needed for the attack on the weakly electrophilic diazonium salt.
-
-
Isolation: a. Stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling. b. Add solid NaCl to "salt out" the product, improving precipitation. c. Filter the solid product using a Büchner funnel, and wash with a small amount of cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure bis-azo compound.
Data Summary for Azo Synthesis
| Starting Amine | Coupling Partner | Resulting Dye Color | Reference |
| 2-Aminopyridine | 1-Naphthol | Red/Orange | |
| 2,4-Diaminopyridine | 1-Naphthol | Deep Red/Brown | |
| Aniline | N,N-dimethylaniline | Yellow (Methyl Yellow) | [10] |
| Pyridine-2,5-diamine | Phenol | Expected Deep Red/Violet | Predicted |
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[4][8] Applying this to pyridine-2,5-diamine allows for the synthesis of di-arylated derivatives, which are prevalent scaffolds in medicinal chemistry. The primary challenge is controlling the reaction to achieve either mono- or di-substitution.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines: Revisiting a Misunderstood Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct oxidative coupling of amidine hydrochlorides and methylarenes: TBHP-mediated synthesis of substituted 1,3,5-triazines under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Aromatic Azo Compounds [mdpi.com]
Electrochemical oxidation methods for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine study
An Application Guide to the Electrochemical Oxidation of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Abstract
This document provides a comprehensive technical guide for the electrochemical oxidation of this compound. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced polymers.[1][2][3] Electrochemical synthesis offers a reagent-free, sustainable, and highly tunable alternative to traditional chemical oxidation for modifying these valuable heterocycles.[4][5] This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the fundamental principles and mechanistic rationale behind the proposed protocols. We will cover initial analytical studies using Cyclic Voltammetry (CV) to determine oxidation potentials, followed by a detailed protocol for preparative-scale electrolysis to synthesize the oxidized products. The methodologies are designed to be self-validating, ensuring reliable and reproducible results.
Part 1: Mechanistic Rationale & Theoretical Framework
The electrochemical oxidation of aromatic amines is a well-established field, typically proceeding through a sequence of electron transfer and chemical reaction steps.[4][6] Understanding this mechanism is critical for designing a successful experiment and interpreting the results.
1.1 The Initial Electron Transfer
The core of the process is the removal of an electron from the amine's nitrogen atom at the anode (the working electrode).[7] Amines contain a lone pair of electrons in a non-bonding orbital, making them relatively easy to oxidize.[4] For this compound, there are two potential oxidation sites: the tertiary amine at the C2 position and the primary amine at the C5 position.
The tertiary amine at C2 is expected to be the initial site of oxidation. The electron-donating alkyl (methoxyethyl) groups stabilize the resulting radical cation intermediate through hyperconjugation, lowering its oxidation potential compared to the primary amine at C5. The overall process begins with a one-electron transfer to form this aminium radical cation.[7]
1.2 Subsequent Chemical Pathways
Once the radical cation is formed, it is highly reactive and can undergo several follow-up reactions. The most common pathways for aromatic amines are:
-
Proton Loss & Further Oxidation: The radical cation can lose a proton, followed by a second electron transfer, to form a highly reactive quinone-diimine species. This is a common pathway for p-phenylenediamines and their heterocyclic analogs.
-
Dimerization (Coupling): Two radical cations can couple, typically at the para-position relative to the amine, to form a new carbon-carbon or nitrogen-nitrogen bond, leading to dimeric products like substituted benzidines.[8][9]
The specific pathway is influenced by factors such as the solvent, pH, and the stability of the radical cation. In an aprotic solvent like acetonitrile, which is a poor hydrogen atom donor, the formation of the diimine is a highly probable outcome.[10]
Part 2: Analytical Characterization via Cyclic Voltammetry (CV)
Before attempting a large-scale synthesis, it is imperative to study the electrochemical behavior of the substrate using an analytical technique like Cyclic Voltammetry. CV provides the precise oxidation potential required for the preparative experiment and offers insights into the stability of the oxidized species.[11][12]
Protocol 2.1: Cyclic Voltammetry Analysis
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in dry acetonitrile (MeCN). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), to ensure solution conductivity.
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (MeCN), and dry completely. Ensure the platinum counter electrode and reference electrode are clean.
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[13] Place the polished working electrode, platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution. Position the reference electrode tip close to the working electrode to minimize iR drop.[13]
-
Deaeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan: First, run a cyclic voltammogram on the solvent and electrolyte solution alone to identify the potential window and any impurity peaks.
-
Sample Scan: Scan the potential, starting from a value where no reaction occurs (e.g., 0 V) towards more positive (anodic) potentials. A typical scan rate is 100 mV/s.
-
Data Analysis: Identify the anodic peak potential (Epa), which corresponds to the oxidation of the substrate. The potential for the preparative-scale experiment should be set slightly higher (approx. 150-200 mV) than this peak potential to ensure a sufficient overpotential for the reaction to proceed at a reasonable rate.
| Parameter | Recommended Value/Setting | Rationale |
| Working Electrode | Glassy Carbon (3 mm diameter) | Wide potential window, robust, and relatively inert.[7] |
| Reference Electrode | Ag/AgCl (in 3M KCl) | Provides a stable and reproducible potential reference.[10] |
| Counter Electrode | Platinum Wire | Inert material that completes the electrical circuit. |
| Solvent | Acetonitrile (MeCN), dry | Wide electrochemical window, aprotic, and poor H-atom donor.[10] |
| Supporting Electrolyte | 0.1 M TBAP or TBAPF₆ | Electrically conductive and electrochemically inert in the potential range. |
| Analyte Concentration | 1 - 5 mM | Sufficient for a clear signal without causing electrode fouling. |
| Scan Rate | 100 mV/s | Standard rate for initial analysis; can be varied to study mechanism. |
Part 3: Preparative-Scale Electrochemical Oxidation
Once the optimal oxidation potential is determined, a bulk electrolysis experiment can be performed to synthesize and isolate the oxidized product. For this synthesis, a divided electrochemical cell (H-cell) is recommended. This cell separates the anode and cathode compartments with a porous frit, preventing the desired oxidized product from being reduced back to the starting material at the cathode.[13][14]
Protocol 3.1: Constant Potential Electrolysis
-
Cell Preparation: Use a clean, dry H-type electrochemical cell. The two compartments are separated by a medium-porosity glass frit.
-
Anolyte Preparation: In the anode compartment, prepare a solution of the substrate (e.g., 50-100 mM) and supporting electrolyte (0.1 M TBAP) in dry acetonitrile.
-
Catholyte Preparation: In the cathode compartment, add a solution of only the supporting electrolyte (0.1 M TBAP) in dry acetonitrile. The volume should be equal to the anolyte.
-
Electrode Setup:
-
Working Electrode (Anode): Use a large surface area electrode, such as a reticulated vitreous carbon (RVC) block or a large platinum gauze, and place it in the anolyte.
-
Counter Electrode (Cathode): Place a graphite rod or platinum coil in the catholyte.
-
Reference Electrode: Place the Ag/AgCl reference electrode in the anolyte, with its tip close to the working electrode.
-
-
Electrolysis: Begin stirring the anolyte. Apply the constant potential determined from the CV analysis (Epa + ~200 mV) using a potentiostat.
-
Monitoring: Monitor the reaction progress by observing the current, which will decrease over time as the starting material is consumed. The reaction is complete when the current drops to a low, steady value (typically <5% of the initial current). The total charge passed (in Coulombs) can be used to determine the number of electrons transferred per molecule (Faraday's Law).
-
Work-up: Once the electrolysis is complete, disassemble the cell. Combine the anolyte and catholyte (or process the anolyte separately). Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by standard organic chemistry techniques, such as column chromatography, to isolate the desired product.
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure.
| Parameter | Recommended Value/Setting | Rationale |
| Cell Type | Divided H-Cell | Prevents cathodic reduction of the oxidized product, improving yield.[15] |
| Working Electrode | Reticulated Vitreous Carbon (RVC) | High surface area allows for efficient bulk conversion. |
| Applied Potential | Epa + ~200 mV (from CV) | Ensures complete oxidation at a reasonable rate without oxidizing the solvent. |
| Substrate Concentration | 50 - 100 mM | A practical concentration for preparative-scale synthesis. |
| Termination Condition | Current drops to <5% of initial value | Indicates near-complete consumption of the starting material. |
Part 4: Expected Products and Further Applications
The electrochemical oxidation of this compound is expected to yield the corresponding N2,N2-bis(2-methoxyethyl)pyridine-2,5-diimine. This highly electrophilic species can serve as a valuable intermediate for further synthetic transformations, such as Michael additions or cycloadditions, enabling the rapid construction of more complex molecular architectures relevant to drug discovery and materials science.[16][17]
References
-
Nelson, R. F., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society.
-
Bacon, J., & Adams, R. N. (1968). Anodic oxidation of aromatic amines. II. Aniline in aqueous media. Journal of the American Chemical Society.
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PubMed.
-
Smith, J. F. D., & Mann, C. K. (1969). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society.
-
Leech, M. C., & Lam, K. (2019). A Practical Guide to Electrosynthesis. University of Greenwich.
-
Pial, T. H. (2020). Developing New Methodologies for Electro-Organic Chemistry. UCL Discovery.
-
Das, S., & Inam, F. (2022). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Organic Chemistry Portal.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via CH Activation. SciSpace.
-
Yan, C., Lin, X., Lin, H., & Cao, C. (1995). Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. Journal of Electrochemistry.
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
-
Zhu, C., Ang, N. W. J., Meyer, T. H., Qiu, Y., & Ackermann, L. (2021). Organic Electrochemistry: Molecular Syntheses with Potential. ACS Central Science.
-
Lin, S., et al. (2020). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature.
-
Wang, P., et al. (2023). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate.
-
Chemistry Unleashed. (2013). Setting Up An Electrolysis Apparatus (Large). YouTube.
-
Kafi, M. (2007). Spectroelectrochemistry of Substituted Anilines. ResearchGate.
-
Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
-
Strelets, V. V., et al. (2021). Electrochemical and quantum chemical study of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. ResearchGate.
-
Smolecule. (2024). The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. Smolecule Blog.
-
Baklanov, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
-
Singh, S., et al. (2024). Understanding activity trends in electrochemical dinitrogen oxidation over transition metal oxides. ChemRxiv.
-
Kim, J., et al. (2017). Specific Detection of PE-Included Vesicles Using Cyclic Voltammetry. MDPI.
-
Nyasse, B., et al. (2000). Cyclic Voltammetry Studies on Substituted Arenesulfonhydrazides. ResearchGate.
-
Worgull, D., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
-
El-Sayed, N. N. E., & Al-Majid, A. M. (2023). Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System. MDPI.
-
Bisschop, A., & De Kreuk, M. (2023). Electrochemical nitrogen oxide formation from ammonia and dinitrogen. ResearchGate.
-
Parchem. (n.d.). N2-(2-Methoxyethyl)pyridine-2,5-diamine (Cas 771527-96-9). Parchem Fine & Specialty Chemicals.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. mdpi.com [mdpi.com]
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- 15. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Case ID: PYR-DIAMINE-OPT-001 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine (CAS: 141706-20-9). This molecule serves as a critical intermediate in oxidative dye chemistry and pharmaceutical scaffolding.
The Central Challenge: This synthesis appears deceptively simple—a nucleophilic aromatic substitution (
-
Polarity Issues: The bis(methoxyethyl) chains create high water solubility, making traditional aqueous workups disastrous.
-
Oxidative Instability: The electron-rich 2,5-diaminopyridine core oxidizes rapidly in air (turning black/tarry) upon isolation.
-
Over-Reduction: Under standard hydrogenation conditions, the pyridine ring itself is susceptible to partial saturation.
This guide replaces standard textbook protocols with field-proven "Service Desk" solutions to recover lost yield.
Service Desk 1: The Coupling Reaction ( )
Objective: Synthesis of the intermediate 2-[bis(2-methoxyethyl)amino]-5-nitropyridine . Reaction Type: Nucleophilic Aromatic Substitution.
The Workflow
Figure 1: The
Troubleshooting & FAQs
Q: My reaction turns dark immediately. Is this normal? A: No. A dark color indicates decomposition or polymerization.
-
Diagnosis: The 5-nitro group makes the 2-chloro position extremely labile. If you run this at reflux in DMF or DMSO, you are likely degrading the product.
-
Solution: Lower the temperature. This reaction often proceeds at Room Temperature (RT) to 50°C . Use Acetonitrile (MeCN) or Ethanol instead of high-boiling solvents like DMF to simplify workup.
Q: I have low conversion, but I used 1.0 equivalent of amine. A: You need a base to scavenge the HCl generated.
-
The Trap: If you use the reactant amine as the base, you need 2.0 equivalents.[1] This is wasteful if the amine is expensive.
-
Protocol Fix: Use 1.1 eq of bis(2-methoxyethyl)amine and 1.2 eq of an auxiliary base like Triethylamine (TEA) or Potassium Carbonate (
) .
Q: How do I remove the excess amine? It co-elutes with my product. A: Do not use column chromatography yet.
-
The Trick: The nitro-intermediate is less basic than the starting amine. Wash the organic layer with dilute HCl (0.5 M) . The starting amine will protonate and move to the aqueous layer; the nitro-pyridine (weakly basic due to the electron-withdrawing nitro group) will remain in the organic layer.
Service Desk 2: The Nitro Reduction
Objective: Conversion to This compound . Reaction Type: Catalytic Hydrogenation or Chemical Reduction.
Critical Parameter Comparison
| Method | Yield Potential | Risk Factor | Recommended For |
| H2 / Pd/C (MeOH) | High (85-95%) | Ring Reduction / Fire | Large Scale / Cleanest Profile |
| Fe / NH4Cl (Aq) | Moderate (60-75%) | Emulsion Formation | Lab Scale / Selectivity Required |
| SnCl2 / HCl | High (80-90%) | Heavy Metal Waste | If Pd poisons are present |
| Hydrazine / FeCl3 | High (80-90%) | Chemoselective | Avoiding H2 gas |
Troubleshooting & FAQs
Q: The product is purple/black after filtration. Why? A: Oxidation. 2,5-diaminopyridines are electron-rich and oxidize in air to form iminoquinone-type dyes (similar to hair dye mechanisms).
-
Protocol Fix:
-
Purge all solvents with Nitrogen/Argon before use.
-
Filter the catalyst under an inert blanket if possible.
-
Crucial: Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Sulfite to the workup water if using aqueous methods [1].
-
Q: I see "M+4" or "M+6" peaks in MS. What happened? A: You over-reduced the pyridine ring to a piperidine.
-
Cause: Reaction time too long or pressure too high. Pyridines with electron-donating groups (like your amine at C2) are more susceptible to ring hydrogenation.
-
Solution: Stop the reaction immediately upon H2 uptake cessation. Switch from Pd/C to Raney Nickel (less active toward the pyridine ring) or use Pt/C poisoned with sulfide [2].
Service Desk 3: Isolation (The "Yield Killer")
Objective: Getting the product out of the pot without losing it to the water phase.
The Isolation Logic Tree
Figure 2: Decision matrix for isolation. Salt formation is the preferred route for stability.
The "Salt Trap" Protocol (Recommended)
Instead of isolating the free base (which is an oil and oxidizes), trap it as the Dihydrochloride or Sulfate salt.
-
Filter the catalyst (Pd/C) from the reaction mixture (methanol/ethanol).
-
Cool the filtrate to 0°C under Nitrogen.
-
Add 2.2 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl dropwise).
-
Concentrate slightly or add Diethyl Ether/Acetone to induce precipitation.
-
Filter the solid.
-
Result: The salt is stable, easy to weigh, and resistant to oxidation [3].
-
Q: My product is stuck in the water phase during extraction. A: The bis(methoxyethyl) chains act like a crown ether, making the molecule water-loving.
-
Fix: Do not use simple extraction. Saturate the aqueous phase with NaCl (Salting out) . Use Dichloromethane (DCM) or Chloroform with 5% Isopropanol as the organic phase. Perform 5-6 extractions, not just 3.
References
- ChemicalBook. (n.d.). 2,5-Diaminopyridine Synthesis and Stability Data. Retrieved from ChemicalBook (Accession: 4318-76-7).
-
MDPI. (2013). Efficient Synthesis of 2-Aminopyridine Derivatives. Molecules.
-
National Institutes of Health (NIH). (2006). Stability studies of diaminopyridine derivatives. PubMed.
-
Google Patents. (2015). Process for preparing pyridine-2,6-diamines. US Patent 5939553A.
Disclaimer: All procedures involve hazardous chemicals. Consult your local EHS guidelines and SDS before proceeding.
Sources
Minimizing side reactions during the oxidative coupling of pyridine diamines
Technical Support Center: Oxidative Coupling of Pyridine Diamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the oxidative coupling of pyridine diamines. This guide is designed to provide in-depth, experience-based insights into overcoming common challenges in this powerful but sensitive transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Side Reactions
This section addresses fundamental questions about the reaction mechanism and the common side products that can compromise yield and purity.
Q1: What is the generally accepted mechanism for the oxidative coupling of pyridine diamines, and how does it inform potential side reactions?
A1: The oxidative coupling of pyridine diamines typically proceeds via a metal-catalyzed pathway, often involving copper or iron complexes.[1] The process can be generalized into several key steps:
-
Coordination: The pyridine diamine coordinates to the metal center (e.g., Cu(I) or Cu(II)).
-
Oxidation & Radical Formation: The metal catalyst, in conjunction with an external oxidant (like O₂, H₂O₂, or a peroxide), facilitates the oxidation of the amino group. This often involves single electron transfer (SET) steps, generating a highly reactive nitrogen-centered radical intermediate.[2]
-
Coupling (C-N or N-N Bond Formation): This radical can then couple with another molecule. Depending on the desired product, this could be a C-H/N-H coupling to form larger heterocyclic systems or an N-N coupling to form azo compounds.
-
Catalyst Regeneration: The metal catalyst is regenerated by the oxidant, completing the catalytic cycle.
Understanding this radical-mediated mechanism is crucial because the high reactivity of the intermediates is the primary source of side reactions. Uncontrolled radical propagation can lead to polymerization, while the strongly oxidizing conditions can damage the sensitive pyridine ring or the amino groups themselves.
Q2: My reaction is producing a significant amount of an insoluble, dark-colored material. What is this, and how can I prevent it?
A2: The formation of dark, tar-like, or polymeric substances is one of the most common failure modes in these reactions.[3][4] This is almost always due to uncontrolled radical polymerization .[5] The nitrogen-centered radicals generated during the oxidation step can react with each other or with unreacted starting material in a chain reaction, leading to high-molecular-weight, often insoluble, polymers.[6]
Primary Causes & Solutions:
-
Excessively Strong Oxidant: Harsh oxidants (e.g., concentrated H₂O₂, potassium permanganate) can generate a high concentration of radicals too quickly, initiating polymerization before the desired coupling can occur.[7]
-
Solution: Switch to a milder oxidant. Molecular oxygen (O₂) or air often provides a more controlled rate of oxidation, especially in copper-catalyzed systems.[2]
-
-
High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the undesired polymerization pathways.[3][4]
-
Solution: Maintain strict temperature control, typically between 0-25 °C. Use an ice bath to manage any exotherms, especially during the addition of the oxidant.[4]
-
-
High Reactant Concentration: High concentrations can increase the frequency of intermolecular radical-radical interactions.
-
Solution: Perform the reaction under more dilute conditions. Consider slow, controlled addition of one of the reactants or the oxidant using a syringe pump to keep the instantaneous concentration of reactive intermediates low.[4]
-
Q3: Besides polymerization, what other major side reactions should I be aware of?
A3: Several other side reactions can significantly lower your yield of the desired product:
-
Over-oxidation: The pyridine ring itself is susceptible to oxidation under harsh conditions, which can lead to the formation of pyridine N-oxides or even ring-opening products.[8][9] The amino groups can also be oxidized beyond the desired coupling state.
-
Azo/Azoxy Formation: If the desired reaction is a C-N coupling, the N-N coupling of two amine radicals can form undesired azo (-N=N-) or azoxy (-N=N+(O-)-) compounds as byproducts.[7] The reaction's selectivity can be highly dependent on the choice of catalyst and solvent.[7]
-
Formation of Isomers: If the pyridine diamine has multiple reactive sites (e.g., 2,3-diaminopyridine or 3,4-diaminopyridine), you may get a mixture of positional isomers, complicating purification. The regioselectivity is often dictated by the steric and electronic environment of each amino group.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
| Problem Observed | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The metal catalyst may be in the wrong oxidation state or poisoned. | 1. Pre-activate/Verify Catalyst: Ensure you are using the correct form of the catalyst (e.g., Cu(I) vs. Cu(II)). If starting with a Cu(II) salt, a pre-reduction step might be necessary, or the reaction mechanism may rely on an in-situ generated active species.[2] Ensure all glassware is free of potential catalyst poisons (e.g., residual sulfur compounds). |
| 2. Inefficient Oxidant: The chosen oxidant may be too weak or decomposed. | 2. Select Appropriate Oxidant: The oxidant's potential must be matched to the substrate and catalyst.[10] For aerobic oxidations, ensure efficient stirring and a positive atmosphere of air or O₂. If using H₂O₂, ensure it is a fresh, properly stored bottle. | |
| 3. Incorrect pH: The protonation state of the diamine is critical for its nucleophilicity and coordination. | 3. Optimize pH: The reaction medium's pH can be crucial.[4] For many amine couplings, a mildly basic medium is required to ensure the amino groups are deprotonated and nucleophilic. Add a non-coordinating base like K₂CO₃ or Et₃N if necessary. | |
| Formation of Multiple Products / Difficult Purification | 1. Lack of Regioselectivity: Coupling is occurring at multiple positions on the pyridine ring. | 1. Use Directing or Blocking Groups: If possible, temporarily block more reactive sites with a protecting group. Alternatively, leverage steric hindrance by using a bulkier catalyst ligand that favors approach to the less-hindered amino group.[11] |
| 2. Mixture of C-N and N-N Coupling: The reaction is not selective for the desired bond formation. | 2. Modify Catalyst/Ligand System: The ligand environment around the metal center is key to controlling selectivity.[12] Diamine ligands on a copper catalyst, for example, can favor specific coupling pathways. Experiment with different ligands (e.g., phenanthroline, bipyridine) to steer the reaction. | |
| 3. Over-oxidation Products: The desired product is being oxidized further. | 3. Reduce Oxidant Stoichiometry/Rate: Use only a slight excess (1.1-1.2 eq.) of the oxidant. Add it slowly over several hours to avoid a buildup in concentration.[8] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst is degrading over the course of the reaction. | 1. Add Catalyst in Portions: Instead of a single upfront addition, add the catalyst in two or three portions throughout the reaction. This can help maintain a sufficient concentration of the active species. |
| 2. Product Inhibition: The formed product may be strongly coordinating to the metal center, preventing catalyst turnover. | 2. Consider a Different Catalyst: If product inhibition is suspected, a switch to a different metal (e.g., from copper to an iron- or manganese-based system) might change the coordination dynamics and prevent inhibition.[9] |
Section 3: Optimized Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Polymerization in a Cu-Catalyzed Aerobic Oxidative Coupling
This protocol is designed as a starting point to minimize the formation of polymeric byproducts by using a controlled oxidation method.
Objective: To achieve a clean C-N or N-N coupling by controlling the rate of radical generation.
Materials:
-
Pyridine diamine substrate (1.0 eq.)
-
Copper(I) Iodide (CuI) (0.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq., anhydrous)
-
Anhydrous, high-boiling solvent (e.g., DMF, DMSO)
-
Reaction flask with a gas inlet and efficient stir bar
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the pyridine diamine (1.0 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous solvent via syringe to achieve a substrate concentration of ~0.1 M. Rationale: Dilute conditions disfavor intermolecular side reactions like polymerization.
-
Inert Purge: Purge the flask with the inert gas for 10-15 minutes while stirring to ensure an oxygen-free starting environment.
-
Atmosphere Exchange: Replace the inert atmosphere with a balloon of dry air or by bubbling dry air slowly through the reaction mixture. Rationale: Using air as the oxidant provides a slow, steady, and mild supply of O₂, preventing a rapid spike in radical concentration.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Efficient stirring is critical to ensure good gas-liquid mixing. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and base. Rinse the pad with the reaction solvent. Proceed with standard aqueous workup and purification.
Visualizing Reaction Pathways and Troubleshooting
The diagrams below illustrate the desired reaction pathway versus common side reactions and a logical workflow for troubleshooting.
Section 4: References
-
Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. National Institutes of Health (NIH).[Link]
-
Site-Selective Oxidative Coupling Reaction of Diamines toward Aminoazo Compounds | Request PDF. ResearchGate.[Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding. ACS Publications.[Link]
-
Catalytic Oxidative Carbonylation of Primary and Secondary Diamines to Cyclic Ureas. Optimization and Substituent Studies. ACS Publications.[Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. National Institutes of Health (NIH).[Link]
-
Oxidative coupling - Wikipedia. Wikipedia.[Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC. National Institutes of Health (NIH).[Link]
-
Coupling outcomes for pyridines | Download Scientific Diagram. ResearchGate.[Link]
-
Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine. PubMed.[Link]
-
2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Royal Society of Chemistry.[Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. National Institutes of Health (NIH).[Link]
-
Side-Chain Reactions of Substituted Pyridines Explained. Pearson.[Link]
-
ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. ResearchGate.[Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate.[Link]
-
Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. National Institutes of Health (NIH).[Link]
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Oita University.[Link]
-
Ep7 free radical and controlled radical polymerization. YouTube.[Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis. ACS Publications.[Link]
Sources
- 1. Oxidative coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Structural Characterization, Enzymatic and Oxidative Polymerization of 2,6-Diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine in High-pH Formulations
Welcome to the dedicated technical support resource for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the stabilization of this compound in high-pH formulations. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and efficacy of your experimental formulations.
Introduction
This compound is an aromatic amine with a pyridine core, a class of compounds known for their utility in various applications, including as precursors in oxidative hair dyes and as intermediates in pharmaceutical synthesis.[1][2] A significant challenge in formulating with such compounds is their inherent susceptibility to degradation, particularly in high-pH environments and in the presence of oxidizing agents. This degradation often manifests as discoloration and loss of active compound, compromising the final product's quality and performance.[3] This guide will provide a comprehensive framework for understanding and mitigating these stability issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: Why is my formulation containing this compound changing color over time, especially at a high pH?
A1: Aromatic amines, including pyridine derivatives, are susceptible to oxidation, which is often accelerated at a high pH.[3] This oxidation can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in your formulation. The color change you are observing is likely due to the formation of colored oxidation products. The electron-rich amino groups on the pyridine ring make the molecule prone to losing electrons and forming highly colored, conjugated polymeric structures.
Q2: What are the primary drivers of degradation for this compound in a high-pH formulation?
A2: The primary drivers of degradation are:
-
Oxidation: This is the most common degradation pathway. It can be catalyzed by:
-
Trace Metal Ions: Transition metals like copper (Cu²⁺) and iron (Fe³⁺) can act as catalysts, significantly accelerating the oxidation process.
-
Light Exposure: UV radiation can provide the energy to initiate oxidative reactions.
-
Dissolved Oxygen: The presence of oxygen in the formulation is a key reactant in the oxidation process.
-
-
High pH: Alkaline conditions can deprotonate the amino groups, making them more susceptible to oxidation.
-
Presence of Peroxides: In applications like oxidative hair coloring, hydrogen peroxide is intentionally added to initiate the color-forming reactions. However, its presence can also lead to the degradation of unreacted dye precursors.[4]
Q3: What are the likely degradation products of this compound?
A3: While specific studies on this compound are limited, based on the chemistry of similar aromatic amines and pyridine derivatives, the likely degradation products include:
-
N-Oxides: Oxidation of the pyridine ring nitrogen is a common degradation pathway for pyridine compounds.
-
Hydroxylated Derivatives: The pyridine ring can undergo hydroxylation.
-
Quinone-imine Structures: Oxidation of the diamine can lead to the formation of highly colored quinone-imine species, which can further polymerize.[5]
-
Dealkylation Products: The methoxyethyl side chains may be susceptible to cleavage under harsh conditions.
Q4: What general strategies can I employ to improve the stability of my formulation?
A4: A multi-pronged approach is most effective:
-
Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen.
-
Chelating Agents: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will sequester trace metal ions, preventing them from catalyzing oxidation.[6]
-
Antioxidants: Adding antioxidants such as sodium sulfite or erythorbic acid can scavenge oxygen and inhibit oxidative reactions.[6][7]
-
pH Control: While your application may require a high pH, maintaining it at the lowest effective level can help reduce the rate of degradation.
-
Light Protection: Storing the formulation in opaque or amber containers will protect it from photodegradation.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Issue 1: Rapid Discoloration Upon Formulation
Problem: Immediately upon preparing my aqueous, high-pH (pH 9-10) formulation of this compound, I observe a significant color shift from a light straw color to a dark brown or purple.
Underlying Cause: This rapid discoloration is indicative of aggressive oxidation, likely catalyzed by trace metal ions present in your raw materials or water, and exacerbated by the high pH and dissolved oxygen.
Solution Workflow:
Caption: Troubleshooting workflow for rapid discoloration.
Experimental Protocol: Incorporation of Stabilizers
-
Preparation of Aqueous Phase: To your high-purity, deionized water, add the chelating agent (e.g., 0.1% w/w Disodium EDTA) and stir until fully dissolved.
-
Addition of Antioxidant: Add the primary antioxidant (e.g., 0.2% w/w Sodium Sulfite) and stir until dissolved. If using a combination, add the second antioxidant (e.g., 0.1% w/w Erythorbic Acid).
-
pH Adjustment: Adjust the pH of the solution to the desired high pH using an appropriate base (e.g., sodium hydroxide or monoethanolamine).
-
Addition of Active Compound: Slowly add the this compound to the stabilized aqueous phase with continuous stirring until fully dissolved.
-
Final Formulation: Proceed with the addition of other formulation components.
-
Packaging: Store the final formulation in an airtight, light-protected container.
Data Presentation: Recommended Stabilizer Concentrations
| Stabilizer | Function | Recommended Starting Concentration (w/w) | Notes |
| Disodium EDTA | Chelating Agent | 0.05% - 0.2% | Sequesters metal ions that catalyze oxidation.[6] |
| Sodium Sulfite | Antioxidant (Oxygen Scavenger) | 0.1% - 0.5% | Reacts with and removes dissolved oxygen. |
| Erythorbic Acid | Antioxidant | 0.05% - 0.2% | Helps prevent oxidation and stabilizes color.[6][8] |
Troubleshooting Issue 2: Loss of Potency Over Time
Problem: My stability studies show a significant decrease in the concentration of this compound over a 3-month period at elevated temperatures (40°C), even with some stabilization measures in place.
Underlying Cause: While initial discoloration may have been controlled, slower degradation pathways are still active, leading to a loss of the active compound. This could be due to insufficient antioxidant capacity or other interactions within the formulation.
Solution Workflow:
Caption: Troubleshooting workflow for loss of potency.
Experimental Protocol: Quantitative Analysis of this compound using HPLC-DAD
This protocol provides a robust method for quantifying the active compound in your formulation to accurately track its stability.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of your formulation into a 50 mL volumetric flask.
-
Add 25 mL of a diluent (e.g., 50:50 methanol:water with 0.1% formic acid) and sonicate for 15 minutes.
-
Bring the flask to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at the λmax of this compound (determine by running a standard).
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentration.
-
Integrate the peak area of the analyte in your samples and calculate the concentration based on the calibration curve.
-
Part 3: Mechanistic Insights and Advanced Stabilization
Understanding the Degradation Pathway
The degradation of this compound in a high-pH, oxidative environment likely proceeds through the formation of radical intermediates, leading to dimerization and polymerization, or oxidation at the pyridine nitrogen.
Sources
- 1. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 4. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americaninternationalingredients.com [americaninternationalingredients.com]
- 7. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Resolving chromatographic peak tailing for pyridine-2,5-diamine analysis
Status: Operational | Ticket Priority: High | Topic: Peak Tailing & Retention
The Core Challenge: The "Dual-Amine" Trap
User Context: You are analyzing Pyridine-2,5-diamine (CAS: 4318-76-7). You are likely observing severe peak tailing (
The Science: Pyridine-2,5-diamine presents a "perfect storm" for reverse-phase chromatography failure:
-
High Basicity: The pyridine nitrogen is basic. The amine group at the 2-position is electron-donating, significantly increasing the electron density on the ring nitrogen (pKa
6.5–7.0). -
Silanol Activity: At standard pH (3–7), the molecule is positively charged. It acts as a cation, binding strongly to residual, negatively charged silanol groups (
) on the silica surface. This secondary interaction—acting like an ion-exchange mechanism—causes the "tail." -
High Polarity: Being a small, hydrophilic molecule, it resists retention on hydrophobic C18 chains, often eluting too quickly to separate from matrix interferences.
Mechanism of Failure
Before applying a fix, visualize why your current method is failing.
Figure 1: The "Velcro Effect." While the C18 ligand tries to retain the molecule via hydrophobicity (green), the ionized silanol groups trap the protonated amine (red), causing the tail.
Proven Solutions (Protocols)
Do not mix these strategies. Choose one path based on your available column inventory.
Path A: The "High pH" Strategy (Recommended)
Best for: Sharpest peaks, maximum retention, and simplicity.
Logic: By raising the pH above the analyte's pKa (pH > 10), you suppress ionization. The molecule becomes neutral (free base). Neutral amines do not interact with silanols and are much more hydrophobic, increasing retention on C18.
| Parameter | Specification |
| Column | MUST be High-pH Stable Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent ZORBAX Extend-C18, Phenomenex Gemini). Do not use standard silica. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide). |
| Mobile Phase B | Acetonitrile (ACN) or Methanol. |
| Gradient | 5% B to 30% B over 10 mins (Adjust based on column dimensions). |
| Temp | 30°C – 40°C (Improves mass transfer). |
Why this works:
At pH 10, the silanols are fully ionized (
Path B: The "Ion-Pairing" Strategy
Best for: Labs restricted to standard acidic mobile phases or standard silica columns.
Logic: If you must run at low pH, the analyte is positively charged (
| Parameter | Specification |
| Column | Standard C18 (End-capped) or C8. |
| Mobile Phase A | 10–20 mM Phosphate Buffer (pH 2.[1]5) + 5–10 mM Sodium Octanesulfonate (SOS) . |
| Mobile Phase B | Acetonitrile (containing 5–10 mM SOS to maintain equilibrium). |
| pH Control | Critical: pH must be < 3.0 to suppress silanol ionization ( |
| Warning | Ion-pairing reagents equilibrate slowly. Once a column is used for IP, it is dedicated to IP forever. |
Why this works: The Octanesulfonate anion binds to the positively charged amine, forming a neutral, hydrophobic complex that sticks well to the C18 chain. It also "masks" silanols.
Path C: HILIC (Hydrophilic Interaction)
Best for: When the analyte elutes in the void volume even with modifiers.
Logic: If the molecule is too polar for C18, flip the mechanism. Use a polar stationary phase with a high-organic mobile phase.
| Parameter | Specification |
| Column | Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH HILIC). |
| Mobile Phase | High ACN (90%) / Aqueous Buffer (10% Ammonium Acetate, pH 5.8). |
| Elution | Analyte elutes based on polarity. Water is the "strong" solvent here. |
Troubleshooting FAQ (The Help Desk)
Ticket #101: "My peak is perfect, but retention time drifts every run."
-
Diagnosis: System not equilibrated or pH instability.
-
Fix:
-
Check Buffer Capacity: If using pH 7.0 (dangerous zone for amines), slight CO2 absorption changes pH. Move to pH 10 (Path A) or pH 2 (Path B).
-
Temperature: Amines are sensitive to thermodynamics. Ensure column oven is ON and stable (± 0.5°C).
-
Ion Pair: If using Path B, equilibration takes 50–100 column volumes. Keep pumping.
-
Ticket #102: "I see a 'ghost peak' or carryover in the blank."
-
Diagnosis: Pyridine-2,5-diamine is "sticky." It is adsorbing to the injector needle or rotor seal.
-
Fix:
-
Needle Wash: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the basic analyte stays soluble and washes off.
-
Passivation: If using a stainless steel system, flush with 6N Nitric Acid (remove column first!) to remove iron sites that might chelate the pyridine ring.
-
Ticket #103: "I can't use high pH or Ion Pairing. What now?"
-
Diagnosis: Regulatory or hardware constraints.
-
Fix: Use Chaotropic Salts .
-
Add 50–100 mM Sodium Perchlorate (
) to your low pH mobile phase. Perchlorate disrupts the solvation shell and reduces tailing without the permanent modification of ion-pairing agents. Note: Do not precipitate salts in ACN.
-
Decision Matrix
Use this logic flow to select your method development path.
Figure 2: Method Development Decision Tree. Selects the optimal protocol based on hardware availability and analyte behavior.
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters Hybrid Particles. Application Note.
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting - Peak Tailing of Basic Compounds. Technical Guide.[1][2][3]
-
ResearchGate (El-Enany et al.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances. (Demonstrates Ion-Pairing efficacy for diaminopyridines).
-
Phenomenex. Overcoming peak tailing of basic analytes in silica type A stationary phases. Technical Tip.
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
An Expert's Guide to the Predictive Mass Spectrometry Fragmentation of N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine
Introduction
This compound is a substituted pyridine diamine with potential applications in materials science and as a precursor in pharmaceutical synthesis. Characterizing such novel molecules is a critical step in drug development and quality control, with mass spectrometry (MS) serving as an indispensable tool for structural elucidation. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering profound insights into the compound's structure and chemical stability.
This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound. In the absence of published experimental data for this specific molecule, this document leverages established principles of mass spectrometry and compares predicted fragmentation pathways with those of structurally analogous compounds. This approach serves as a robust framework for researchers to interpret new spectra, anticipate fragmentation behavior, and identify related structures.
Predicted Fragmentation Pathways of this compound
The structure of this compound presents several likely pathways for fragmentation upon electron ionization. The initial event is the removal of an electron to form the molecular ion (M•+). The most probable site of ionization is one of the nitrogen atoms due to the presence of lone pair electrons, with the pyridine nitrogen being a likely candidate due to its aromatic nature.
The fragmentation is predicted to be dominated by cleavages at the C-N bonds and within the methoxyethyl side chains, driven by the formation of stable radical cations and neutral losses.
Key Predicted Fragmentation Mechanisms:
-
Alpha-Cleavage: The C-C bond adjacent to the amino nitrogen (alpha to the nitrogen) is a prime site for cleavage. This results in the loss of a methoxyethyl radical, leading to the formation of a resonance-stabilized iminium cation. This is often a dominant fragmentation pathway for N-alkylated amines.
-
McLafferty-type Rearrangement: Although less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the pyridine ring or the other nitrogen, followed by the elimination of a neutral molecule like methoxyethene, is possible.
-
Cleavage of the Methoxy Group: The loss of a methyl radical (•CH3) from one of the methoxyethyl side chains can occur, followed by further fragmentation.
-
Ether Bond Cleavage: The C-O bond within the methoxyethyl group can also cleave, leading to the loss of a methoxy radical (•OCH3).
Below is a visual representation of the predicted primary fragmentation pathways originating from the molecular ion.
A Comparative Analysis of the Skin Sensitization Potential of Aromatic Amine Hair Dyes: A Focus on p-Phenylenediamine and a Less Sensitizing Alternative
Introduction
Allergic contact dermatitis (ACD) is a significant concern for both consumers and professionals in the hair coloring industry. A primary causative agent of ACD is p-Phenylenediamine (PPD), a widely used oxidative hair dye precursor revered for its efficacy in producing dark, permanent hair shades. However, its potent skin sensitization properties have driven extensive research into safer alternatives. This guide provides an in-depth, objective comparison of the sensitization potential of PPD against a structurally related, less sensitizing alternative, 2-methoxymethyl-p-phenylenediamine (ME-PPD). While direct, publicly available sensitization data for N2,N2-bis(2-methoxyethyl)pyridine-2,5-diamine is limited, the analysis of ME-PPD serves as a scientifically robust surrogate to illustrate how targeted chemical modifications can mitigate sensitization risk. This document is intended for researchers, scientists, and drug development professionals engaged in the development of safer cosmetic and dermatological products.
The Mechanism of Skin Sensitization: An Overview
Skin sensitization is a complex immunological process initiated by the covalent binding of a low-molecular-weight chemical (a hapten) to skin proteins. This haptenation process, the molecular initiating event, renders the proteins immunogenic, triggering a cascade of events that can lead to ACD upon subsequent exposure. The Adverse Outcome Pathway (AOP) for skin sensitization outlines several key events:
-
Molecular Initiating Event: Covalent binding of the hapten to skin proteins.
-
Keratinocyte Activation: Induction of inflammatory responses in skin cells.
-
Dendritic Cell Activation and Maturation: Activation of immune sentinel cells.
-
T-cell Proliferation and Differentiation: Proliferation of allergen-specific T-cells in the draining lymph nodes.
p-Phenylenediamine (PPD): The Potent Sensitizer
PPD itself is not the primary sensitizing agent. Through a process of oxidation, which occurs when mixed with hydrogen peroxide in hair dye formulations, PPD is converted into highly reactive intermediates, such as benzoquinone diimine. These electrophilic molecules readily react with nucleophilic amino acid residues (like cysteine and lysine) in skin proteins, initiating the sensitization cascade.[1][2][3] The potent sensitizing nature of PPD is well-documented, and it is classified as an extreme sensitizer.[4][5]
Assessing Sensitization Potential: Methodologies
Several in vivo and in vitro methods are employed to assess the skin sensitization potential of chemicals.
The Murine Local Lymph Node Assay (LLNA)
The LLNA is the gold-standard in vivo method for quantifying the sensitization potential of a chemical.[6][7] It measures the proliferation of lymphocytes in the auricular lymph nodes of mice following dermal application of the test substance. The result is expressed as an EC3 value, which is the estimated concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation compared to a vehicle control. A lower EC3 value indicates a higher sensitization potency.[8][9]
The Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that models the molecular initiating event of skin sensitization.[10][11][12] It quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides after incubation with the test chemical is measured by high-performance liquid chromatography (HPLC). The percentage of peptide depletion is used to classify the reactivity of the chemical.
Comparative Sensitization Data
The following table summarizes the available sensitization data for PPD and ME-PPD, highlighting the significant reduction in sensitization potential achieved through structural modification.
| Compound | Structure | LLNA EC3 Value (%) | Contact Allergy Induction Threshold (µg/cm²) | Sensitization Classification |
| p-Phenylenediamine (PPD) | 0.06 - 0.20 | 27.5[11] | Extreme/Strong | |
| 2-methoxymethyl-p-phenylenediamine (ME-PPD) | Significantly higher than PPD (Implied) | 1075[11] | Weak/Moderate |
Note: While a specific EC3 value for ME-PPD is not publicly available, the dramatically higher contact allergy induction threshold strongly implies a significantly higher EC3 value and thus, a much lower sensitization potential.
Experimental Protocols
Murine Local Lymph Node Assay (LLNA) - Generalized Protocol
This protocol is a generalized representation based on OECD Test Guideline 429.[6]
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Dose-Finding: A preliminary study is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.
-
Treatment: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are prepared.[7] A small volume (e.g., 25 µL) of the test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, mice are injected intravenously with a solution of 3H-methyl thymidine. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing and Analysis: The lymph nodes are processed to create a single-cell suspension. The incorporation of 3H-methyl thymidine is measured using a scintillation counter.
-
Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean radioactive incorporation in the test group by the mean incorporation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.
Direct Peptide Reactivity Assay (DPRA) - Generalized Protocol
This protocol is a generalized representation based on OECD Test Guideline 442C.[12]
-
Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or lysine are prepared in a suitable buffer.
-
Test Chemical Preparation: The test chemical is dissolved in a suitable solvent (e.g., acetonitrile) to achieve the desired concentration.
-
Incubation: The test chemical solution is incubated with the cysteine and lysine peptide solutions for 24 hours at a controlled temperature.[10]
-
HPLC Analysis: After incubation, the samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify the remaining peptide concentrations.
-
Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated by comparing the peak areas of the peptides in the test samples to those in the reference controls. The mean peptide depletion is then used to classify the reactivity of the substance.
Visualizing the Experimental Workflow and Sensitization Pathway
Experimental Workflow: Local Lymph Node Assay (LLNA)
Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).
Adverse Outcome Pathway (AOP) for Skin Sensitization
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Discussion and Conclusion
The data clearly demonstrates that p-Phenylenediamine is a potent skin sensitizer, as evidenced by its low LLNA EC3 value and low contact allergy induction threshold. The mechanism of sensitization is well-understood to involve its oxidation to reactive intermediates that readily bind to skin proteins.
In contrast, the structural modification of PPD to 2-methoxymethyl-p-phenylenediamine (ME-PPD) results in a dramatic reduction in sensitization potential. The addition of the methoxymethyl group likely sterically hinders the molecule, reducing its ability to interact with and penetrate the skin, as well as potentially altering its reactivity towards skin proteins. The significantly higher contact allergy induction threshold for ME-PPD indicates that a much higher concentration of this substance is required to elicit a sensitization response compared to PPD.
For researchers and professionals in drug and cosmetic development, this comparative analysis underscores the importance of structure-activity relationships in designing safer chemical entities. While PPD remains a highly effective hair dye precursor, its strong sensitizing properties necessitate the exploration and adoption of alternatives like ME-PPD. Further research into compounds such as this compound is warranted to expand the palette of low-sensitizing potential hair dyes. The continued application of robust toxicological assays, both in vivo and in vitro, will be crucial in validating the safety of new ingredients and ensuring consumer well-being.
References
-
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on p-Phenylenediamine. [Link]
-
Joint Research Centre. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA). [Link]
-
Eurofins. Direct Peptide Reactivity Assay (DPRA). [Link]
-
IIVS.org. Direct Peptide Reactivity Assay (DPRA, OECD 442C). [Link]
-
Taylor & Francis Online. Peptide reactivity assays for skin sensitisation – scope and limitations. [Link]
-
Shimadzu Corporation. Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence. [Link]
-
PubMed. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response. [Link]
-
PubMed. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. [Link]
-
DermNet. Paraphenylenediamine and hair dye contact allergy. [Link]
-
PubMed. Sensitization to p-phenylenediamine. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on p-phenylenediamine (A7). [Link]
-
Cosmetic Ingredient Review. Skin Sensitization: In Vitro Methods and Risk Assessment. [Link]
-
XCellR8. Skin Sensitisation Testing. [Link]
-
IIVS.org. Integrated Testing Strategies for Skin Sensitization. [Link]
-
CPT Labs. In Vitro And In Chemico Skin Sensitization Testing. [Link]
-
ResearchGate. p-Phenylenediamine and Risk of Sensitization in Children. [Link]
-
FDA. Integrated non-animal testing methods for skin sensitization characterization of chemicals. [Link]
-
Critical Catalyst. SCCS Final Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt in cosmetic products. [Link]
-
European Commission. SCIENTIC COMMITTEE ON CONSUMER SAFETY (SCCS) OPINION ON p-Phenylenediamine. [Link]
-
University of Groningen research portal. Penetration and haptenation of p-phenylenediamine. [Link]
-
CIR Report Data Sheet. p-Phenylenediamine. [Link]
-
PMC. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. [Link]
-
PubMed. Penetration and haptenation of p-phenylenediamine. [Link]
-
ResearchGate. Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. [Link]
-
ECETOC. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. [Link]
-
ResearchGate. SCCS Final Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34). [Link]
-
Cosmetic Ingredient Review. Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. [Link]
-
Wikipedia. Local lymph node assay. [Link]
-
National Toxicology Program. Recommended Performance Standards: Murine Local Lymph Node Assay. [Link]
-
RIVM. Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. [Link]
-
ICCVAM. ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. [Link]
-
Molecular Diagnostic Services. Local Lymph Node Assay (LLNA). [Link]
-
European Commission. Scientific Committee on Consumer Safety SCCS. [Link]
-
PubMed. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components. [Link]
-
NICNAS. 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. [Link]
-
European Commission. SCCS (Scientific Committee on Consumer Safety), opinion on nitrosamines and secondary amines in cosmetic products. [Link]
-
PubMed. Skin sensitization quantitative risk assessment for occupational exposure of hairdressers to hair dye ingredients. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). [Link]
-
PubMed. Primary sensitization to toluene-2,5-diamine giving rise to early positive patch reaction to p-phenylenediamine and late to toluene-2,5-diamine. [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]
-
PubChem. 2,5-Diaminotoluene. [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride | 168091-36-9 | Benchchem [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Survey of sensitizing components of oxidative hair dyes (retail and professional products) in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ranking of hair dye substances according to predicted sensitization potency: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine-2,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validating analytical assays for bis(2-methoxyethyl)pyridine-2,5-diamine in cosmetics
Publish Comparison Guide: Validating Analytical Assays for Bis(2-methoxyethyl)pyridine-2,5-diamine in Cosmetics
Executive Summary
Bis(2-methoxyethyl)pyridine-2,5-diamine is a specialized pyridine-based primary intermediate used in oxidative hair coloring formulations.[1] Its structural integrity—characterized by a pyridine core substituted with two oxidizable amine groups and two methoxyethyl side chains—presents unique analytical challenges.[1] Unlike simple phenylenediamines, the pyridine nitrogen and ether linkages alter its polarity and ionization behavior, necessitating tailored validation protocols.
This guide provides a rigorous technical framework for validating analytical assays for this specific analyte. It moves beyond generic "hair dye analysis" to address the specific stability, solubility, and matrix-interference issues inherent to this molecule.
Part 1: Strategic Method Selection (Comparative Analysis)
Selecting the correct detection modality is the first critical decision.[1] The table below objectively compares the three primary analytical candidates based on sensitivity, selectivity, and operational robustness for pyridine-diamine derivatives.
| Feature | HPLC-DAD (UV/Vis) | LC-MS/MS (Triple Quad) | GC-MS |
| Primary Utility | QC, Routine Quantitation, High Concentration Assays (>0.1%) | Trace Analysis, Impurity Profiling, Complex Matrix Confirmation | Volatile Impurities, Structural Elucidation (Requires Derivatization) |
| Selectivity | Moderate: Relies on retention time (RT) and spectral match. Vulnerable to co-eluting matrix components.[1] | High: MRM (Multiple Reaction Monitoring) filters out matrix noise effectively.[1] | High: Mass spectral fingerprinting is definitive but requires sample volatility. |
| Sensitivity (LOD) | ~1–10 ppm | < 10 ppb | ~10–100 ppb (after derivatization) |
| Analyte Stability | High: Direct injection in aqueous buffers preserves the diamine.[1] | High: Soft ionization (ESI) prevents thermal degradation. | Low: High injector temps can degrade the diamine; requires derivatization (e.g., acetylation). |
| Throughput | High (10–15 min run) | High (5–8 min run) | Low (Lengthy prep + 20+ min run) |
| Recommendation | Gold Standard for Finished Product Assay | Gold Standard for Trace/Safety Studies | Not Recommended for routine assay due to derivatization variance.[1] |
Part 2: The "Gold Standard" Protocol (HPLC-DAD)
For the quantification of Bis(2-methoxyethyl)pyridine-2,5-diamine in cosmetic creams, HPLC with Diode Array Detection (DAD) is the industry workhorse due to its balance of cost, speed, and robustness.
Mechanistic Rationale
-
Stationary Phase: A Phenyl-Hexyl or Polar-Embedded C18 column is superior to standard C18.[1] The pyridine ring interacts via
stacking with phenyl phases, improving retention and peak shape for basic amines.[1] -
Mobile Phase: High pH stability is often poor for silica columns.[1] We utilize a buffered acidic mobile phase (pH 3.0–4.0) with ion-pairing agents (optional) or simple ammonium formate buffers to protonate the amines, ensuring they exist as stable cations.[1]
-
Antioxidant Shield: Pyridine-diamines oxidize rapidly in solution to form azo-dimers or quinone-imines.[1] The extraction solvent must contain a reducing agent.[1]
Step-by-Step Experimental Workflow
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Extraction Solvent: 50:50 Water:Methanol containing 0.2% Sodium Sulfite and 0.1% Ascorbic Acid .[1]
Procedure:
-
Sample Weighing: Accurately weigh 1.0 g of cosmetic cream into a 50 mL centrifuge tube.
-
Dispersion: Add 20 mL of Extraction Solvent . Vortex vigorously for 2 minutes to break the emulsion.
-
Extraction: Sonicate for 15 minutes in a water bath (keep temp < 30°C to prevent degradation).
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon can adsorb basic dyes).[1]
-
Analysis: Inject 5–10 µL into the HPLC system.
Visualization: Sample Preparation & Decision Workflow
Figure 1: Optimized extraction workflow emphasizing antioxidant protection and lipid removal.[1]
Part 3: Validation Framework (ICH Q2 Guidelines)
To ensure the assay is "fit for purpose," you must validate the following parameters. This section details why and how for this specific diamine.
Specificity (Selectivity)
-
Challenge: Cosmetic bases contain fatty alcohols (Cetyl/Stearyl), surfactants, and fragrances that may co-elute.
-
Protocol: Inject a "Placebo" matrix (cream base without dye) and the "Active" sample.
-
Acceptance Criteria: No interfering peaks at the retention time of Bis(2-methoxyethyl)pyridine-2,5-diamine. Peak purity index (DAD) > 99.0%.[1]
Linearity & Range
-
Protocol: Prepare 5-7 concentration levels ranging from 50% to 150% of the target concentration (e.g., if target is 1.0%, range 0.5% – 1.5%).
-
Data Output: Plot Area vs. Concentration.
-
Acceptance Criteria:
.[1][3] Residuals should be randomly distributed.
Accuracy (Recovery)
-
Protocol: Spike the Placebo matrix with the analyte at three levels (80%, 100%, 120%). Perform extraction.
-
Calculation:
[1] -
Acceptance Criteria: 95.0% – 105.0% (Strict) or 90% – 110% (General).
Precision (Repeatability)
-
Protocol: Analyze 6 independent preparations of the sample at 100% concentration.
-
Acceptance Criteria: RSD
2.0%.[1]
Stability (Robustness)
-
Critical Check: Diamines degrade. Assess stability of the standard solution and sample solution at 0h, 12h, and 24h in the autosampler.
-
Acceptance Criteria: Response change
2.0% over 24h. If it fails, the method requires fresh prep or amber glassware/cooled autosampler.
Visualization: Validation Logic Tree
Figure 2: Logical decision tree for assessing method validity according to ICH Q2(R1).
References
-
Scientific Committee on Consumer Safety (SCCS). (2013).[1][4][5][6] Opinion on 2,6-Diaminopyridine. SCCS/1503/13.[1][4] European Commission.[5] [Link]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Taiwan Food and Drug Administration (TFDA). (2023).[1] Method of Test for Hair Dyes in Cosmetics. RA03D002.004.[1][2] [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2013).[1][5][6] Opinion on Disperse Red 17 (B005). SCCS/1522/13.[1][6] (Relevant for bis-hydroxyethyl/methoxyethyl side chain analysis). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
